1-Oxa-8-azaspiro[4.5]decane hemioxalate
Overview
Description
1-Oxa-8-azaspiro[4.5]decane hemioxalate is a chemical compound with the molecular formula C18H32N2O6 and a molecular weight of 372.46 g/mol . It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-8-azaspiro[4.5]decane hemioxalate typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoro compounds under specific conditions . The reaction is carried out in an organic solvent, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in solid form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions: 1-Oxa-8-azaspiro[4.5]decane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane hemioxalate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane hemioxalate involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
8-Oxa-2-azaspiro[4.5]decane: Another related compound with a different arrangement of the spirocyclic ring system.
Uniqueness: 1-Oxa-8-azaspiro[4.5]decane hemioxalate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-oxa-8-azaspiro[4.5]decane;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-2-8(10-7-1)3-5-9-6-4-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMQVGNERXKRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)OC1.C1CC2(CCNCC2)OC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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